molecular formula C15H18N4O4S B10947254 7-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947254
M. Wt: 350.4 g/mol
InChI Key: FIUJGVUMNGDCKC-UHFFFAOYSA-N
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Description

This complex compound is a mouthful, but let’s break it down. It belongs to the imidazole family, specifically containing a pyrazole ring. Imidazole derivatives have diverse chemical and biological properties, making them valuable in drug development . Now, let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the condensation of appropriate precursors. Unfortunately, specific details on the synthetic route for this exact compound are scarce in the literature.

Industrial Production:: Industrial-scale production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Substituents on the pyrazole ring can be modified via substitution reactions.

    Reduction: Reduction of functional groups (e.g., carbonyl) may occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a suitable solvent.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products:: The specific products depend on reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a catalyst or ligand in chemical transformations.

Biology and Medicine::

    Antibacterial: Investigated for antibacterial properties.

    Antitumor: Potential antitumor activity.

    Anti-inflammatory: May modulate inflammatory pathways.

Industry::

    Drug Development: Its derivatives could be candidates for novel drugs.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed mechanisms require further research.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and applications with related imidazole derivatives.

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

7-[(1-ethyl-5-methylpyrazole-4-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H18N4O4S/c1-4-18-8(3)9(5-16-18)12(20)17-10-13(21)19-11(15(22)23)7(2)6-24-14(10)19/h5,10,14H,4,6H2,1-3H3,(H,17,20)(H,22,23)

InChI Key

FIUJGVUMNGDCKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)C

Origin of Product

United States

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